3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzaldehyde, featuring a bromine atom at the third position and a prop-2-yn-1-yloxy group at the fourth position on the benzene ring. This compound is of interest in various fields due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound can be used for chemical probe synthesis . It’s a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
Mode of Action
This compound interacts with its targets through a process known as UV light-induced covalent modification . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .
Biochemical Pathways
The compound’s ability to undergo uv light-induced covalent modification suggests it may interact with a variety of biochemical pathways, depending on the specific ligand or pharmacophore to which it is attached .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological target it modifies. The UV light-induced covalent modification could potentially alter the function of the target, leading to various downstream effects .
Action Environment
Environmental factors such as temperature, pH, and light conditions could potentially influence the compound’s action, efficacy, and stability. For instance, the UV light-induced covalent modification suggests that light conditions may play a significant role in the compound’s mechanism of action .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of click chemistry and photoaffinity labeling. This compound can interact with various enzymes, proteins, and other biomolecules through its reactive aldehyde and alkyne groups. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the formation of stable adducts. Additionally, the bromine atom in this compound can participate in halogen bonding interactions, further influencing its binding affinity and specificity towards target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, this compound can induce changes in gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins, via its reactive aldehyde and alkyne groups. This covalent modification can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or elevated temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhancing cellular signaling and metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through a multi-step process. One common method involves the bromination of 4-(prop-2-yn-1-yloxy)benzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Bromo-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive aldehyde group.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: A related compound with different functional groups, leading to varied applications and reactivity.
Uniqueness
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a bromine atom and a prop-2-yn-1-yloxy group, which confer distinct reactivity and potential for diverse applications in chemical synthesis, biological studies, and industrial processes.
Properties
IUPAC Name |
3-bromo-4-prop-2-ynoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFLBMKMCLBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366730 | |
Record name | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428487-30-3 | |
Record name | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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